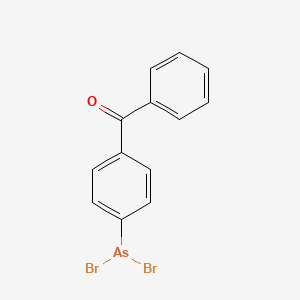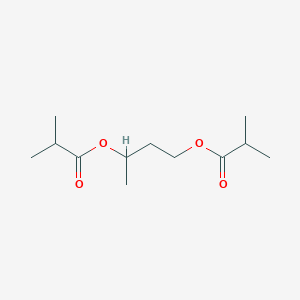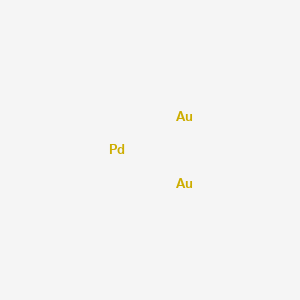
Gold;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their applications in catalysis, electronics, and medicine. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, making their compounds highly stable and valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and sol-gel techniques. One common method involves the reduction of gold and palladium salts using reducing agents such as sodium borohydride or hydrazine under controlled conditions . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size, shape, and distribution of the resulting nanoparticles.
Industrial Production Methods
On an industrial scale, gold-palladium compounds are often produced using colloidal synthesis methods. This involves the reduction of gold and palladium precursors in the presence of stabilizing agents to prevent agglomeration. The use of supports like magnesium oxide can enhance the catalytic properties of the resulting nanoparticles .
Chemical Reactions Analysis
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can facilitate electron transfer and activation of reactants .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high selectivity and yield of the desired products .
Major Products Formed
The major products formed from reactions involving gold-palladium compounds depend on the specific reactants and conditions used. For example, the oxidation of alcohols using gold-palladium catalysts can produce aldehydes or ketones, while reduction reactions can yield hydrocarbons or amines .
Scientific Research Applications
Gold-palladium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which gold-palladium compounds exert their effects involves the unique electronic and structural properties of the gold-palladium interface. This interface can facilitate electron transfer, enhance the activation of reactants, and stabilize reaction intermediates. In biological systems, gold-palladium nanoparticles can interact with cellular components, leading to the disruption of metabolic processes and induction of cell death in cancer cells .
Comparison with Similar Compounds
Gold-palladium compounds are compared with other noble metal compounds such as gold-silver and platinum-palladium compounds. While gold-silver compounds also exhibit excellent catalytic properties, gold-palladium compounds are often preferred for their higher stability and selectivity in certain reactions . Platinum-palladium compounds, on the other hand, are known for their superior catalytic activity in hydrogenation reactions but are more expensive and less stable than gold-palladium compounds .
List of Similar Compounds
- Gold-silver compounds
- Platinum-palladium compounds
- Gold-platinum compounds
- Silver-palladium compounds
Gold-palladium compounds stand out due to their unique combination of stability, catalytic activity, and biocompatibility, making them highly valuable in various scientific and industrial applications .
Properties
CAS No. |
12313-69-8 |
|---|---|
Molecular Formula |
Au2Pd |
Molecular Weight |
500.35 g/mol |
IUPAC Name |
gold;palladium |
InChI |
InChI=1S/2Au.Pd |
InChI Key |
BGEVUMALXWODKO-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



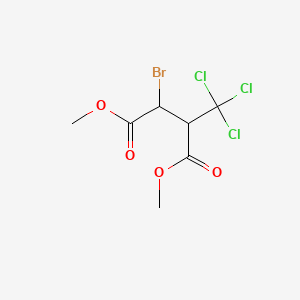
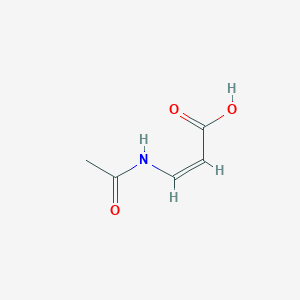
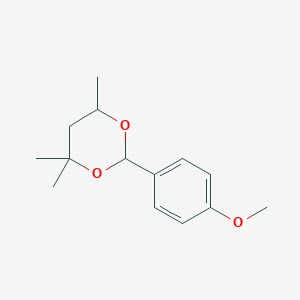
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

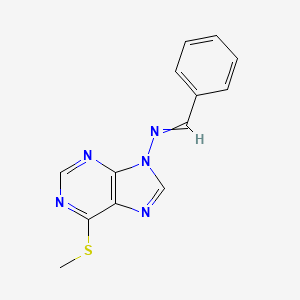
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

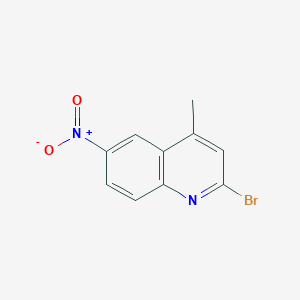

![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
